

In-Depth Technical Guide: Fluoro(phenylthio)acetonitrile

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Compound of Interest

Compound Name: Fluoro(phenylthio)acetonitrile

Cat. No.: B142568

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CAS Number: 130612-84-9

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: **Fluoro(phenylthio)acetonitrile** is a fluorinated organic compound that has garnered interest in various chemical and biomedical fields. Its unique structural features, combining a fluorine atom, a phenylthio group, and a nitrile functionality at a single carbon center, impart distinct reactivity and potential for application in organic synthesis, medicinal chemistry, and materials science. This document provides a detailed technical overview of its synthesis, physicochemical properties, and potential applications, with a focus on experimental protocols and data for the scientific community.

Physicochemical and Spectral Data

A summary of the key quantitative data for **Fluoro(phenylthio)acetonitrile** is presented below for easy reference and comparison.

Property	Value	Reference
CAS Number	130612-84-9	[1][2]
Molecular Formula	C ₈ H ₆ FNS	[1]
Molecular Weight	167.21 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	[2]
Purity	>97.0% (GC)	[2]
Refractive Index (n _{20/D})	1.53	[1]
Flash Point	89 °C	[2]

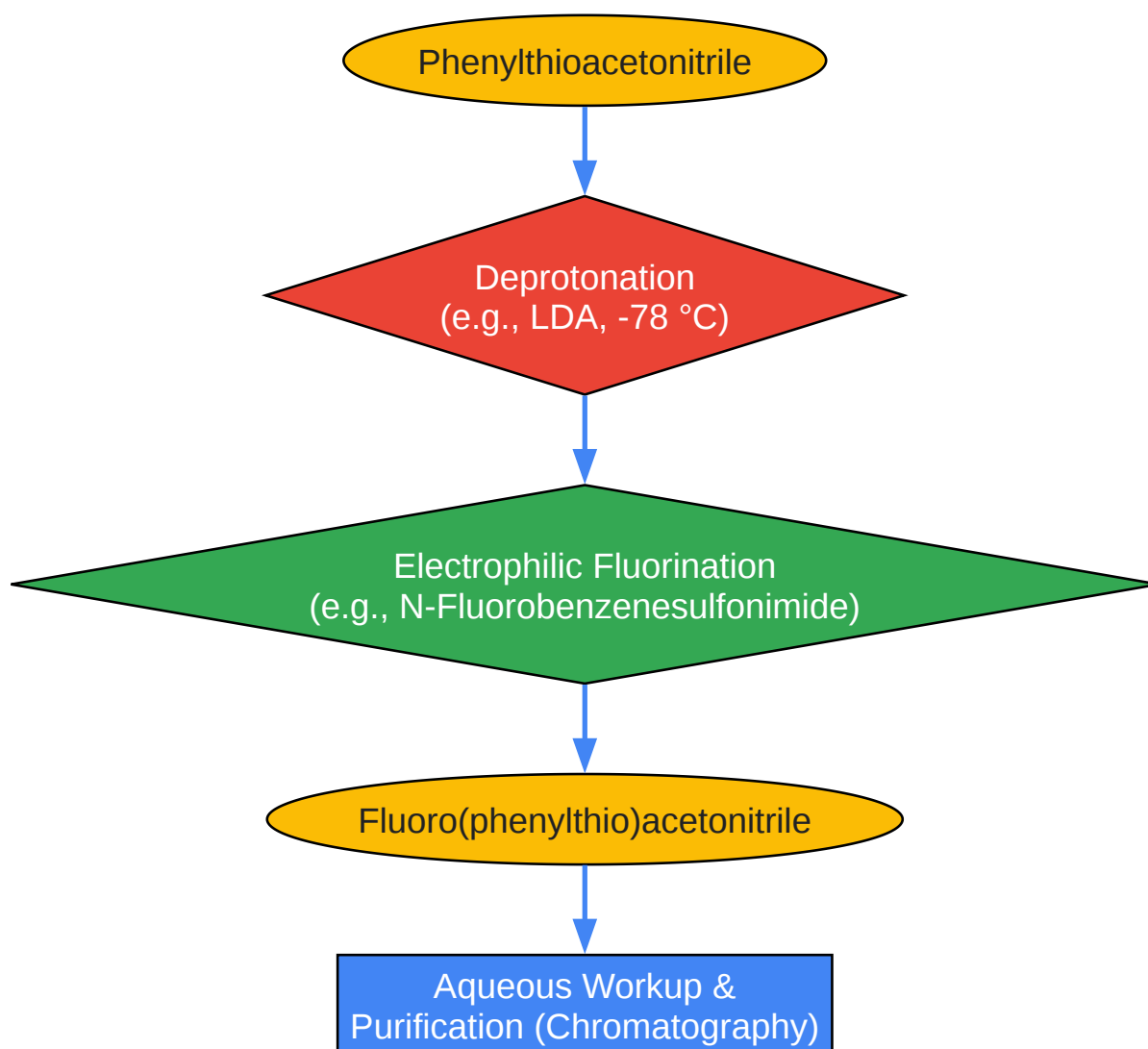
Note: Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) are not readily available in the public domain. Commercial suppliers confirm the structure by NMR, but specific data is not provided.[2]

Synthesis of Fluoro(phenylthio)acetonitrile

While a specific, detailed experimental protocol for the synthesis of **Fluoro(phenylthio)acetonitrile** from the primary literature remains elusive in broad searches, a referenced synthesis route points to a publication in The Journal of Organic Chemistry, volume 60, page 3459, in 1995.[1] Access to this specific journal issue is required to obtain the full experimental details.

However, a general synthetic approach for α-fluoro-α-thio-nitriles can be conceptualized based on established organic chemistry principles. A plausible synthetic pathway is outlined below.

Conceptual Synthetic Workflow



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Caption: Conceptual workflow for the synthesis of **Fluoro(phenylthio)acetonitrile**.

General Experimental Protocol (Hypothetical)

- Preparation of the Carbanion: To a solution of phenylthioacetonitrile in a dry, aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete formation of the corresponding carbanion.

- **Fluorination:** A solution of an electrophilic fluorinating agent, for instance, N-fluorobenzenesulfonimide (NFSI), in the same solvent is then added slowly to the reaction mixture, maintaining the low temperature. The reaction is allowed to proceed for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).
- **Quenching and Workup:** The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **Fluoro(phenylthio)acetonitrile**.

Potential Applications in Drug Development and Research

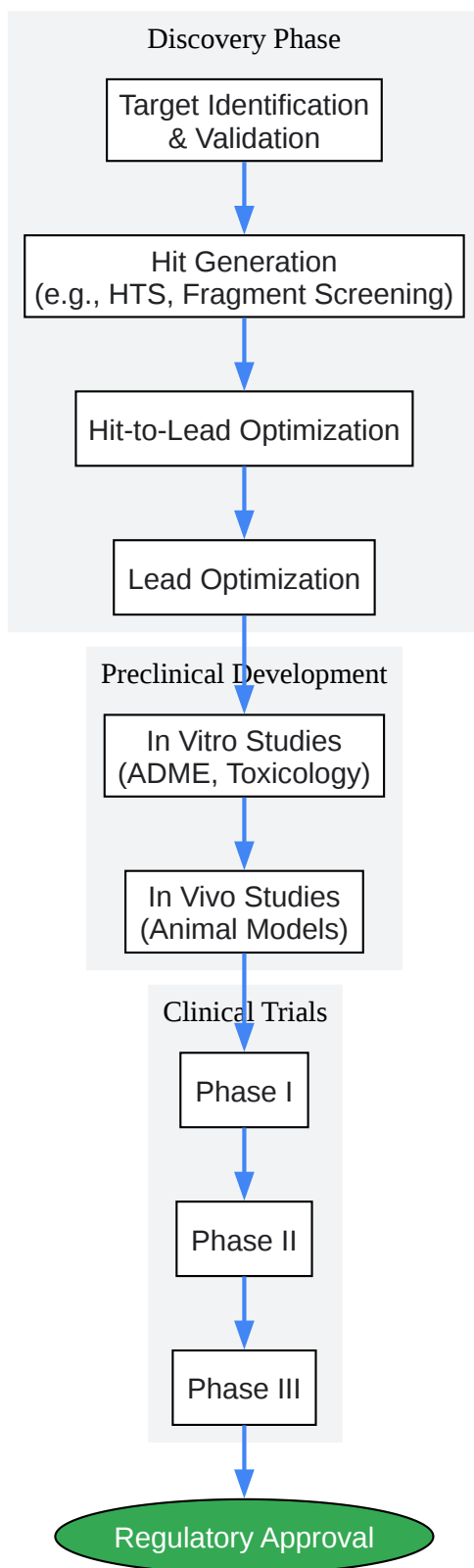
Fluoro(phenylthio)acetonitrile serves as a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and agrochemicals.^[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.

The nitrile group is also a key functional group in many pharmaceuticals and can act as a hydrogen bond acceptor or be transformed into other functional groups.^[3]

Relevance in Medicinal Chemistry

The α -fluoro- α -thio-nitrile moiety is a unique pharmacophore that can be incorporated into larger molecules to explore structure-activity relationships (SAR). While specific biological activities for **Fluoro(phenylthio)acetonitrile** have not been extensively reported, the broader class of α -fluoronitriles has been investigated for various therapeutic applications.

Due to the lack of specific signaling pathway information for the title compound, a generalized diagram illustrating a common drug discovery and development workflow is provided below.



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Caption: A generalized workflow for drug discovery and development.

Conclusion

Fluoro(phenylthio)acetonitrile is a valuable synthetic intermediate with the potential for broad applications in the development of new chemical entities with biological activity. While detailed experimental and biological data in the public domain are currently limited, this guide provides a foundational understanding of its properties and a conceptual framework for its synthesis and potential use in research and development. Further investigation into the primary literature is recommended to uncover more specific details regarding its synthesis and characterization.

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